

An In-depth Technical Guide to (2R,3S)-2-methyl-3-phenylbutanoic acid

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

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This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the specific stereoisomer (2R,3S)-**2-methyl-3-phenylbutanoic acid**. The information is targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for (2R,3S)-**2-methyl-3-phenylbutanoic acid** is limited in publicly available literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database for this specific stereoisomer, alongside general data for the racemic mixture where available.[\[1\]](#)[\[2\]](#)

Property	Value	Data Type	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	---	[1][2]
Molecular Weight	178.23 g/mol	Computed	[1][2]
IUPAC Name	(2R,3S)-2-methyl-3-phenylbutanoic acid	---	[2]
InChI	InChI=1S/C11H14O2/c1-8(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)/t8-,9+/m0/s1	---	[2]
InChIKey	NRYIIIVJCVRSSH-DTWKUNHWSA-N	---	[2]
Canonical SMILES	C--INVALID-LINK---- INVALID-LINK-- C(=O)O	---	[2]
XLogP3	2.6	Computed	[1][2]
Hydrogen Bond Donor Count	1	Computed	[2]
Hydrogen Bond Acceptor Count	2	Computed	[2]
Rotatable Bond Count	3	Computed	[2]
Exact Mass	178.099379685	Computed	[2]
Topological Polar Surface Area	37.3 Å ²	Computed	[2]

Note: Experimental data for properties such as melting point, boiling point, pKa, and solubility for the (2R,3S) stereoisomer are not readily available in the surveyed literature.

Spectroscopic Data

Spectroscopic data for the specific (2R,3S)-**2-methyl-3-phenylbutanoic acid** stereoisomer is not explicitly available. However, spectral data for the racemic mixture of **2-methyl-3-phenylbutanoic acid** can be found and are presented here as a reference. It is important to note that while the spectra of enantiomers are identical in achiral media, the spectra of diastereomers are distinct.

NMR Spectroscopy (for racemic 2-methyl-3-phenylbutanoic acid)[1]

- ¹H NMR: Data is available from SpectraBase.[1]
- ¹³C NMR: Data is available from SpectraBase.[1]

Mass Spectrometry (for racemic 2-methyl-3-phenylbutanoic acid)[1]

- GC-MS: Data is available in the NIST Mass Spectrometry Data Center.[1]

Infrared Spectroscopy (for racemic 2-methyl-3-phenylbutanoic acid)[1]

- FTIR: Data obtained from a KBr wafer is available from SpectraBase.[1]

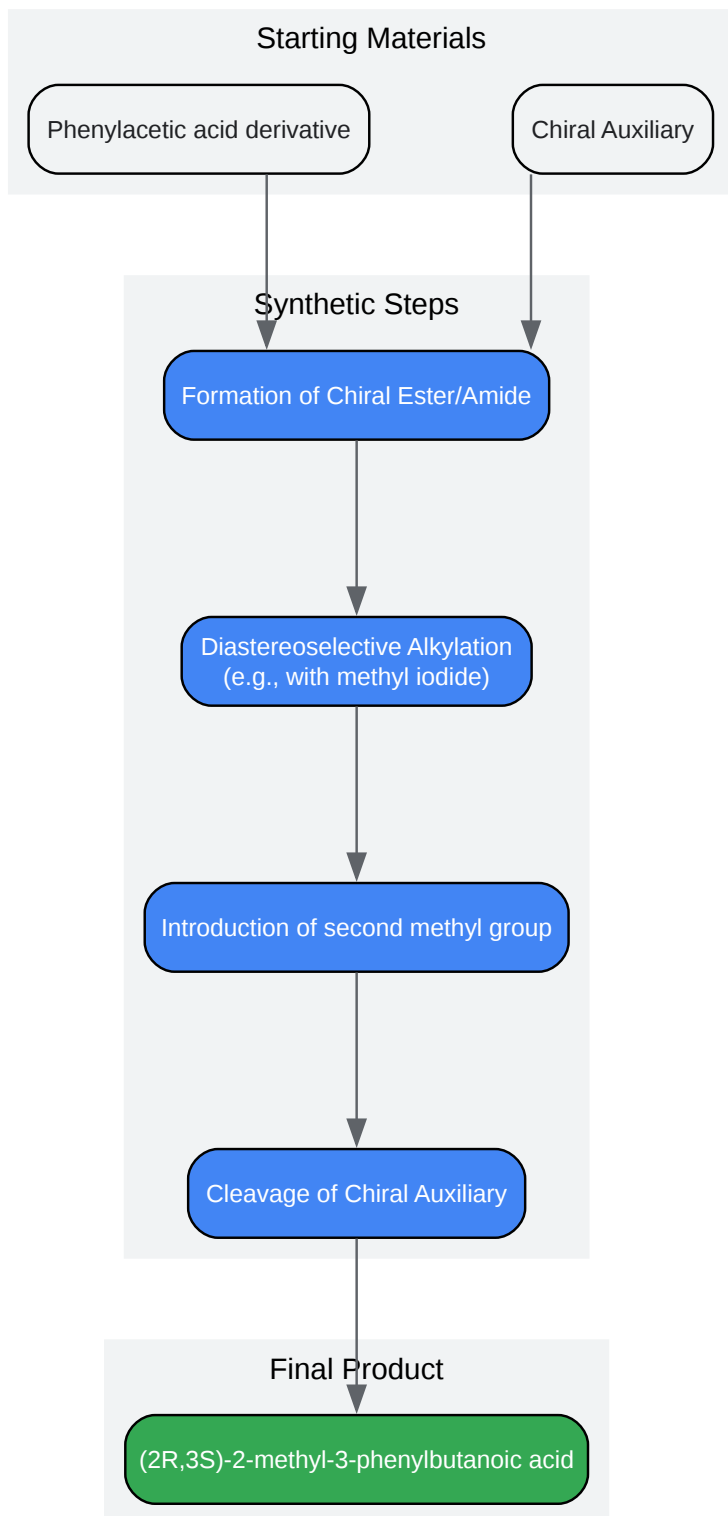
Synthesis and Experimental Protocols

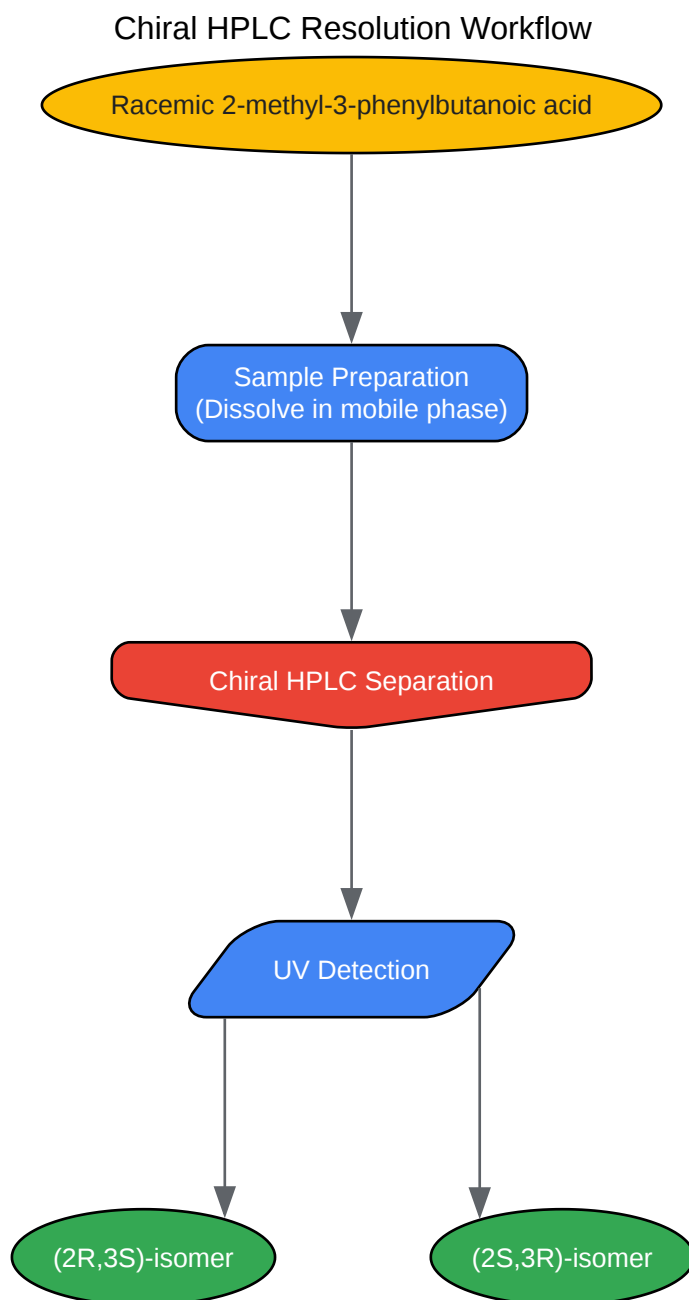
A specific, detailed experimental protocol for the asymmetric synthesis of (2R,3S)-**2-methyl-3-phenylbutanoic acid** was not found in the available literature. However, general strategies for the synthesis of chiral carboxylic acids involve either stereoselective synthesis or the resolution of a racemic mixture.

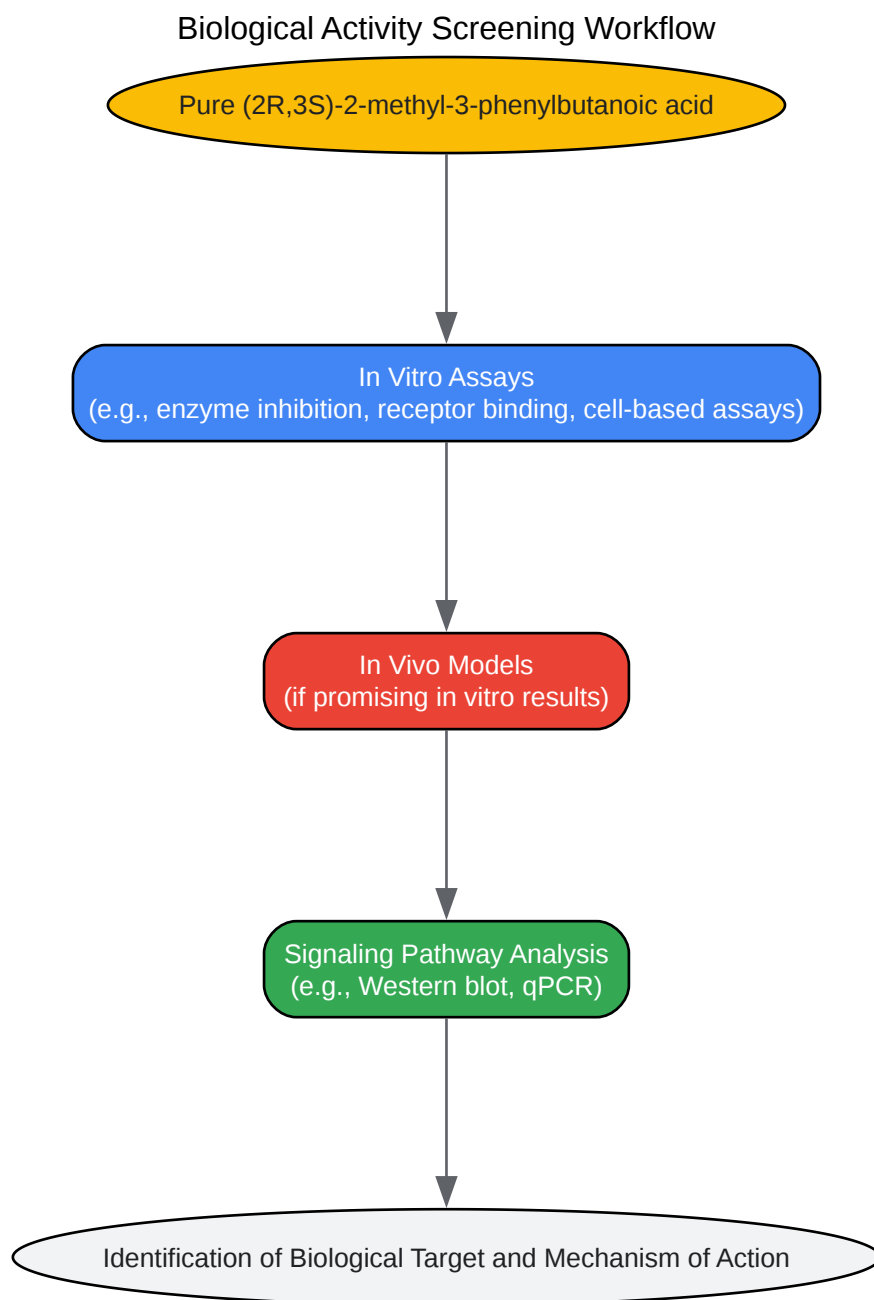
Proposed Stereoselective Synthesis Workflow

A potential synthetic route could involve a diastereoselective alkylation of a chiral enolate, followed by removal of the chiral auxiliary.

Proposed Stereoselective Synthesis Workflow







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References

- 1. 2-Methyl-3-phenylbutyric acid | C₁₁H₁₄O₂ | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-methyl-3-phenylbutanoic acid | C₁₁H₁₄O₂ | CID 92140210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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